N'-Methyl-N(4)-aminocytidine is classified as a nucleoside analog, specifically a modified form of cytidine. It features a methyl group at the N' position and an amino group at the N(4) position, distinguishing it from natural nucleosides. This structural modification enhances its biological activity and stability, making it a subject of interest for various scientific fields, including medicinal chemistry and molecular biology.
The synthesis of N'-Methyl-N(4)-aminocytidine typically involves the methylation of cytidine derivatives. One common method is the reductive methylation of cytidine using formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. This reaction is conducted in an aqueous solution under controlled pH conditions to ensure selective methylation at the desired position.
For industrial production, large-scale methylation processes may utilize automated reactors with continuous flow techniques to maintain consistent reaction conditions. Quality control measures like high-performance liquid chromatography are employed to ensure product purity.
The molecular structure of N'-Methyl-N(4)-aminocytidine can be described as follows:
The modifications in the molecular structure are responsible for its enhanced biological activity compared to natural cytidine derivatives .
N'-Methyl-N(4)-aminocytidine participates in various chemical reactions:
The mechanism of action for N'-Methyl-N(4)-aminocytidine is primarily attributed to its incorporation into nucleic acids. Once integrated, it can disrupt normal cellular processes by targeting enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases. This interference can lead to the termination of DNA or RNA synthesis, ultimately affecting cell proliferation and viral replication.
N'-Methyl-N(4)-aminocytidine exhibits several notable physical and chemical properties:
These properties contribute to its utility in various scientific applications .
N'-Methyl-N(4)-aminocytidine has diverse applications across several fields:
N'-Methyl-N(4)-aminocytidine emerged from foundational research on cytidine modifications in the 1980s. Initial studies on N(4)-aminocytidine (57294-74-3) revealed exceptional mutagenic properties, prompting investigations into alkylated derivatives. In 1985, researchers systematically synthesized N'-Methyl-N(4)-aminocytidine by introducing a methyl group at the hydrazino nitrogen (N' position) of N(4)-aminocytidine [3]. This modification retained the core structure of a cytidine nucleoside analog—a pyrimidine base linked to a ribose sugar via a β-glycosidic bond—while altering its chemical behavior. The compound belongs to the broader category of hydrazino nucleosides, characterized by a nitrogen-nitrogen (N-N) bond at the nucleobase’s 4-position. Its classification as a nucleoside analog stems from this ribose-nucleobase architecture, which enables mimicry of endogenous nucleosides during biochemical processes [1] [4]. Early synthesis leveraged bisulfite-catalyzed transamination of cytidine with methylhydrazine, optimizing earlier routes developed for unmodified N(4)-aminocytidine [4].
Table 1: Core Structural Features of N'-Methyl-N(4)-Aminocytidine
Property | Description |
---|---|
Parent Compound | Cytidine |
Nucleoside Analog Type | Pyrimidine derivative with hydrazino modification |
Key Modification | Methyl group at N' nitrogen of N(4)-hydrazino moiety |
Molecular Formula | C₁₀H₁₆N₄O₅ |
Critical Functional Groups | Ribose sugar, Pyrimidin-2-one ring, N(4)-NH-N(CH₃) substituent |
N'-Methyl-N(4)-aminocytidine exhibits distinct chemical properties compared to its parent compound N(4)-aminocytidine and the therapeutic analog N(4)-hydroxycytidine. Structurally, methylation at the terminal hydrazino nitrogen (N') alters electron distribution, reducing nucleophilicity relative to the unmethylated N(4)-aminocytidine (molecular weight 258.23 g/mol). Unlike N(4)-methyl-N(4)-aminocytidine (where methylation occurs at the proximal nitrogen), the N'-methyl variant retains a hydrogen-bonding hydrogen at the N(4) position, enabling tautomerization critical for mutagenicity [3]. This contrasts sharply with N(4)-hydroxycytidine, which features an oxygen-based hydroxyl group instead of nitrogen-based hydrazine, resulting in different hydrogen-bonding capabilities and metabolic stability [4].
Mutagenicity assays highlight functional differences: N'-Methyl-N(4)-aminocytidine demonstrates "direct-acting" mutagenicity in Salmonella typhimurium TA100 and Escherichia coli WP2 uvrA strains, whereas N(4)-methyl-N(4)-aminocytidine is non-mutagenic. This distinction arises from the N'-methyl derivative’s retained ability to undergo keto-imino tautomerization (enolization), facilitating ambiguous base pairing during DNA replication. Additionally, N'-Methyl-N(4)-aminocytidine does not form hydrazone adducts with carbonyl compounds—a reactivity observed in non-alkylated hydrazino nucleosides—due to steric hindrance from the methyl group [3].
Table 2: Comparative Properties of Cytidine Derivatives
Compound | Substituent | Mutagenic in TA100? | Tautomerization Capability | Molecular Weight (g/mol) |
---|---|---|---|---|
Cytidine (Parent) | None | No | No | 243.22 |
N(4)-Aminocytidine | -NH-NH₂ | Yes | Yes | 258.23 |
N'-Methyl-N(4)-aminocytidine | -NH-NH(CH₃) | Yes | Yes | 272.26 |
N(4)-Methyl-N(4)-aminocytidine | -N(CH₃)-NH₂ | No | No | 272.26 |
N(4)-Hydroxycytidine | -OH | Weak/Indirect | Limited | 259.22 |
N'-Methyl-N(4)-aminocytidine serves as a precision tool for inducing specific DNA mutations. Biochemical studies confirm its intracellular phosphorylation to the triphosphate form, enabling incorporation into DNA during replication. Once embedded, the analog promotes transition mutations (purine-to-purine or pyrimidine-to-pyrimidine substitutions) via tautomeric shifts. The N(4)-imino tautomer pairs with adenine instead of guanine, while the canonical amino form pairs with guanine. This ambiguous base pairing results in A/T → G/C and G/C → A/T transitions at near-equal frequencies, as demonstrated in Escherichia coli lacZα gene sequencing studies [3].
Research using bacteriophage M13mp2 revealed that N'-Methyl-N(4)-aminocytidine generates point mutations without transversions or frameshifts. Mutation "hotspots" occur but lack strict sequence dependence, suggesting context-dependent incorporation efficiency rather than sequence-specific targeting. This uniform mutagenic profile enables broad application in directed evolution and functional genomics, where saturated transition mutagenesis is desirable . Compared to analogs like 5-bromodeoxyuridine, N'-Methyl-N(4)-aminocytidine exhibits higher mutagenic potency—exceeding N(4)-hydroxycytidine by >100-fold in bacterial reversion assays—due to efficient cellular uptake and phosphorylation of the ribonucleoside form [4]. Its utility extends to viral genetics and cancer mutagenesis models, where it simulates accelerated genetic drift or driver mutation accumulation.
Table 3: Mutagenic Profile of N'-Methyl-N(4)-Aminocytidine in Model Systems
Biological System | Mutation Type Induced | Mutation Frequency | Key Genetic Insights |
---|---|---|---|
Escherichia coli (lacZα gene) | A/T → G/C transitions | ~48% of point mutations | Tautomer-driven mispairing during replication |
G/C → A/T transitions | ~52% of point mutations | Non-targeted distribution across gene loci | |
Salmonella typhimurium TA100 | Base-pair substitutions | >100× background | Direct-acting without metabolic activation |
M13mp2 Bacteriophage | Single-base transitions | Multiple hotspots | Absence of transversions/deletions |
Contemporary applications include enzymatically incorporating N'-Methyl-N(4)-aminocytidine triphosphate into oligonucleotides via terminal deoxynucleotidyl transferase (TdT), facilitating probes with targeted mutagenic potential. This supports CRISPR guide RNA refinement and in vitro mutagenesis platforms, where controlled transition induction elucidates gene function [6]. The compound remains indispensable for dissecting DNA repair pathways and replication fidelity mechanisms in prokaryotic and eukaryotic systems.
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